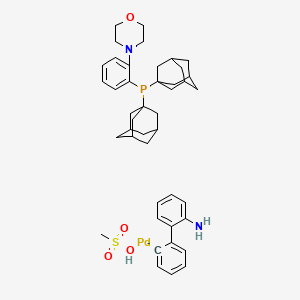![molecular formula C22H19BrN4O B12054315 6-Amino-4-(3-bromophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12054315.png)
6-Amino-4-(3-bromophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-AMINO-4-(3-BR-PH)-1-PH-3-PR-1,4-DIHYDROPYRANO(2,3-C)PYRAZOLE-5-CARBONITRILE is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyrano[2,3-c]pyrazole core, which is a fused heterocyclic system, and includes functional groups such as amino, bromo, and carbonitrile.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-4-(3-BR-PH)-1-PH-3-PR-1,4-DIHYDROPYRANO(2,3-C)PYRAZOLE-5-CARBONITRILE typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of an aldehyde, a malononitrile, and a hydrazine derivative, followed by cyclization to form the pyrano[2,3-c]pyrazole core .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent selection, and temperature control to ensure efficient reactions.
Analyse Des Réactions Chimiques
Types of Reactions
6-AMINO-4-(3-BR-PH)-1-PH-3-PR-1,4-DIHYDROPYRANO(2,3-C)PYRAZOLE-5-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The bromo group in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce a new functional group in place of the bromo group.
Applications De Recherche Scientifique
6-AMINO-4-(3-BR-PH)-1-PH-3-PR-1,4-DIHYDROPYRANO(2,3-C)PYRAZOLE-5-CARBONITRILE has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-AMINO-4-(3-BR-PH)-1-PH-3-PR-1,4-DIHYDROPYRANO(2,3-C)PYRAZOLE-5-CARBONITRILE involves its interaction with molecular targets and pathways within biological systems. The compound’s functional groups allow it to bind to specific enzymes or receptors, potentially modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-AMINO-4-(3-BR-PH)-3-METHYL-1,4-DIHYDRO-PYRANO(2,3-C)PYRAZOLE-5-CARBONITRILE
- 6-AMINO-4-(3-BR-PH)-3-TERT-BUTYL-1,4-DIHYDROPYRANO(2,3-C)PYRAZOLE-5-CARBONITRILE
Uniqueness
Compared to similar compounds, 6-AMINO-4-(3-BR-PH)-1-PH-3-PR-1,4-DIHYDROPYRANO(2,3-C)PYRAZOLE-5-CARBONITRILE stands out due to its specific functional groups and structural configuration. These unique features may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C22H19BrN4O |
|---|---|
Poids moléculaire |
435.3 g/mol |
Nom IUPAC |
6-amino-4-(3-bromophenyl)-1-phenyl-3-propyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C22H19BrN4O/c1-2-7-18-20-19(14-8-6-9-15(23)12-14)17(13-24)21(25)28-22(20)27(26-18)16-10-4-3-5-11-16/h3-6,8-12,19H,2,7,25H2,1H3 |
Clé InChI |
FIXSJQLXGYKGKI-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC(=CC=C3)Br)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-6-benzyl-4-(2,3-diethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12054237.png)
![4-{(E)-[(aminocarbothioyl)hydrazono]methyl}-2-methoxyphenyl 4-methylbenzoate](/img/structure/B12054254.png)


![5-{4-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid](/img/structure/B12054271.png)



![(2R,5R)-1-{[(2R,5R)-2,5-Diphenylpyrrolidin-1-yl]methylidene}-2,5-diphenylpyrrolidin-1-ium tetrafluoroborate](/img/structure/B12054304.png)




